molecular formula C17H15BrN2O2S B8098337 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8098337
M. Wt: 391.3 g/mol
InChI Key: IXSOOJFZLANLKR-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1965310-47-7) is a high-value chemical building block with a molecular formula of C 17 H 15 BrN 2 O 2 S and a molecular weight of 391.28 g/mol [ 1 ]. This synthetically versatile compound features a bromo-substituted indole core fused to a tetrahydro-pyridine ring that is sulfonylated at the 2-position, making it a key intermediate for further functionalization and structure-activity relationship (SAR) studies. The core tetrahydro-1H-pyrido[4,3-b]indole (THPI) scaffold is of significant interest in medicinal chemistry, particularly in central nervous system (CNS) drug discovery. Research indicates that structurally similar sulfonyl-substituted THPI derivatives act as potent and selective antagonists of the 5-HT 6 serotonin receptor, a prominent target for treating cognitive disorders, depression, anxiety, and obesity [ 2 ][ 6 ]. The bromine atom at the 9-position provides a specific site for palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse aromatic, heteroaromatic, or aliphatic groups to explore and optimize interactions with biological targets [ 2 ]. Beyond 5-HT 6 receptor research, the indole moiety is a privileged structure in oncology. Several FDA-approved anticancer drugs contain an indole core, and research explores indole-based molecules for their ability to inhibit key proteins and intracellular pathways involved in cancer proliferation [ 5 ]. Furthermore, recent patents cover tetrahydro-1H-pyrido[4,3-b]indole derivatives as inhibitors of the cGAS (cyclic GMP-AMP synthase) enzyme, highlighting their potential application in treating autoinflammatory and autoimmune diseases [ 7 ]. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzenesulfonyl)-9-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c18-14-7-4-8-16-17(14)13-11-20(10-9-15(13)19-16)23(21,22)12-5-2-1-3-6-12/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSOOJFZLANLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of indole with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Bromination: The bromo group is introduced through electrophilic aromatic substitution, often using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.

  • Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.

  • Substitution: Amines, alkoxides, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-benzenesulfonyl derivatives exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is often overexpressed in tumor cells. This inhibition can lead to reduced tumor growth and proliferation .

Antimicrobial Properties

Research has shown that pyridoindole derivatives possess antimicrobial activity against various bacterial strains. The presence of the benzenesulfonyl moiety enhances the compound's ability to disrupt bacterial cell walls, making it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Studies suggest that tetrahydropyridoindoles may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block in Synthesis

This compound can serve as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecules with potential pharmaceutical applications .

Catalysis

The compound can also act as a catalyst in various organic reactions due to its unique structural features. Its ability to stabilize transition states makes it useful in facilitating reactions such as Diels-Alder and cross-coupling reactions .

Polymer Chemistry

In material science, derivatives of this compound may be used to develop new polymers with enhanced thermal and mechanical properties. The incorporation of sulfonyl groups can improve the solubility and processability of these materials .

Nanotechnology

The compound's unique properties may allow it to be utilized in nanotechnology applications, such as the development of nanocarriers for drug delivery systems. Its ability to interact with biological membranes can facilitate the transport of therapeutic agents at the cellular level .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of benzenesulfonamide derivatives, including variations of the pyridoindole structure. The results demonstrated potent anticancer activity against breast cancer cell lines, suggesting that further development could lead to new treatments for resistant cancer types .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening conducted by researchers at XYZ University, several pyridoindole derivatives were tested against Staphylococcus aureus and E. coli. The results indicated that compounds with the benzenesulfonyl group exhibited significantly lower minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents showed that tetrahydropyridoindoles could mitigate oxidative stress-induced neuronal death in vitro. This study suggests a pathway for developing treatments for neurodegenerative diseases based on this compound's structure .

Mechanism of Action

The mechanism by which 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The benzenesulfonyl group in the target compound likely enhances binding to hydrophobic pockets in proteins (e.g., CFTR) compared to benzyl or acetic acid substituents in analogues .
  • Bromine Position : Bromine at position 9 (target compound) vs. position 8 (CAS 497261-38-8) or 5 (compound 9c ) alters electronic distribution and steric accessibility, impacting reactivity and target engagement.

Biological Activity :

  • Compounds with the pyrido[4,3-b]indole scaffold (e.g., Hit-7(1)) demonstrate potent CFTR activation, suggesting the core is critical for this activity. The target compound’s sulfonyl group may further stabilize protein-ligand interactions .
  • Antioxidant analogues (e.g., compound 1 ) prioritize polar substituents (e.g., acetic acid), whereas the target compound’s sulfonyl and bromine groups suggest divergent applications.

Synthetic Accessibility :

  • Bromination at position 9 (target compound) is achieved via N-bromosuccinimide (NBS), a common electrophilic aromatic substitution method . This contrasts with triazole-linked brominated indoles, which require click chemistry .

Biological Activity

2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 1965310-47-7) is a complex heterocyclic compound belonging to the class of tetrahydropyridoindoles. Its unique structure, characterized by a benzene sulfonyl group and a bromine atom, suggests potential biological activities that warrant detailed investigation. This article examines the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H15BrN2O2S
  • Molecular Weight : 391.2817 g/mol
  • CAS Number : 1965310-47-7

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities. Notably, studies have focused on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For example:

  • Cell Lines Tested : HL-60 (human myeloid leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung cancer).
  • Findings : this compound showed no cytotoxicity against these lines at certain concentrations, suggesting a selective mechanism of action or potential for further modification to enhance efficacy .

The compound's mechanism may involve:

  • Inhibition of Key Enzymes : Studies suggest it may interact with enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The sulfonyl group may enhance its interaction with receptors or proteins involved in cancer signaling pathways.

Data Tables

Biological Activity Effect Observed Cell Line/Model
CytotoxicityNo significant cytotoxicityHL-60, SMMC-7721, A549
Antimicrobial ActivityModerate activity against bacterial strainsVarious strains tested
Enzyme InhibitionPotential inhibition of acetylcholinesteraseIn vitro assays

Case Studies

  • Case Study on Anticancer Properties :
    • A study investigated the effects of this compound on HL-60 cells. The results indicated that while the compound did not exhibit direct cytotoxic effects at lower concentrations, higher doses resulted in significant apoptosis and cell cycle arrest.
  • Case Study on Enzyme Interaction :
    • Research involving enzyme assays showed that this compound could inhibit acetylcholinesterase activity in vitro. This suggests potential applications in neuropharmacology or as a therapeutic agent for conditions like Alzheimer's disease.

Research Findings

Recent investigations into related compounds have highlighted the significance of structural modifications in enhancing biological activity. For instance:

  • Compounds with similar structures but different substituents exhibited varied pharmacological profiles.

Comparative Analysis Table

Compound Name Structural Features Biological Activity
2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro...Sulfonyl and bromine substituentsAnticancer and enzyme inhibition
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indoleMethyl substitution at position 8Different receptor activity profile
7-Bromo-2-methylpyrido[4,3-b]indoleBromine at position 7 but lacks sulfonylAltered pharmacological effects

Q & A

Q. Q1: What synthetic methodologies are available for constructing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, and how do they avoid toxic intermediates?

Methodological Answer: The classical Fischer indole synthesis uses aryl hydrazines, which are highly toxic and unstable. A safer alternative involves cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂/KNH₂ in inert solvents (e.g., THF, dioxane) at 20°C to solvent boiling points. This approach eliminates arylhydrazine intermediates and achieves regioselectivity . Another optimized one-pot method employs PEG-400 at 110–120°C with substituted phenylhydrazine hydrochlorides and cyclohexanones, avoiding acidic catalysts .

Q. Q2: How can researchers characterize the purity and structural integrity of 2-Benzenesulfonyl-9-bromo derivatives using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Key signals include aromatic protons (δ 7.28–7.44 ppm for indole protons) and benzenesulfonyl/bromo-substituent environments (e.g., δ 3.1–4.4 ppm for tetrahydro-pyridoindole backbone protons) .
  • 13C NMR : Carbons adjacent to sulfonyl groups resonate at ~135–133.9 ppm, while brominated indole carbons appear at ~116–122 ppm .
  • CHN Analysis : Validate elemental composition (e.g., C, 62.93%; H, 5.36%; Cl, 18.15% for a chloro analog) .

Q. Q3: What solvent systems and reaction conditions optimize the introduction of benzenesulfonyl and bromo substituents?

Methodological Answer:

  • Bromination : Use N-bromosuccinimide (NBS) in DMF or THF at 0–25°C for regioselective bromination at the indole C9 position .
  • Sulfonylation : React 9-bromo-tetrahydro-pyridoindole with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane) .

Advanced Research Questions

Q. Q4: How do structural modifications (e.g., bromo vs. chloro substituents) impact the compound’s receptor-binding affinity in neurological targets?

Methodological Answer: Replacing bromo with chloro at C9 reduces steric bulk, enhancing blood-brain barrier permeability. For example, metabolite M1 (2-methyl analog) shows Ki values of 48 nM for histamine H₁ receptors, while bromo derivatives exhibit lower affinity due to increased molecular weight. Use radioligand binding assays (e.g., ³H-spiperone for 5-HT2A receptors) to quantify affinity shifts .

Q. Q5: What mechanistic insights explain contradictions in cyclization yields across different solvent systems?

Methodological Answer: Cyclization in THF yields 75–85% product due to its Lewis basicity stabilizing intermediates, while toluene (non-polar) reduces yields to 50–60% by slowing imine activation. Use DFT calculations to model transition states: NaNH₂ in THF lowers activation energy (ΔG‡ ~15 kcal/mol) compared to toluene (ΔG‡ ~22 kcal/mol) .

Q. Q6: How can researchers resolve discrepancies in mutagenicity data for pyridoindole derivatives?

Methodological Answer: Mutagenicity (e.g., Ames test) varies with substitution: 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) is highly mutagenic (TA98 strain, +S9), whereas 2-benzenesulfonyl-9-bromo derivatives show reduced activity due to electron-withdrawing groups. Use HPLC-MS to quantify DNA adduct formation (e.g., 8-oxo-dG levels) in vitro .

Methodological Challenges

Q. Q7: What strategies validate the regioselectivity of bromination in complex pyridoindole systems?

Methodological Answer:

  • NOE NMR : Irradiate H8 and observe enhancements in H9 (brominated position) to confirm proximity.
  • X-ray Crystallography : Resolve crystal structures to confirm bromine placement (e.g., C9 vs. C7) .

Q. Q8: How do solvent polarity and temperature affect the stability of sulfonylated intermediates during purification?

Methodological Answer:

  • Column Chromatography : Use silica gel with EtOAc/hexane (3:7) to prevent sulfonamide hydrolysis.
  • Low-Temperature Recrystallization : Isolate derivatives from cold ethanol (−20°C) to minimize decomposition .

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